molecular formula C6H4BrNO2 B561865 1-Bromo-4-nitrobenzene-d4 CAS No. 350820-19-8

1-Bromo-4-nitrobenzene-d4

Cat. No.: B561865
CAS No.: 350820-19-8
M. Wt: 206.031
InChI Key: ZDFBKZUDCQQKAC-RHQRLBAQSA-N
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Description

1-Bromo-4-nitrobenzene-d4 is a deuterated derivative of 1-Bromo-4-nitrobenzene. It is a compound where four hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.

Mechanism of Action

Target of Action

1-Bromo-4-nitrobenzene-d4 is a deuterated compound of 1-Bromo-4-nitrobenzene The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that deuterated compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to elucidate these interactions.

Biochemical Pathways

Deuterated compounds are often used as tracers for quantitation during the drug development process , which suggests that they may be involved in various biochemical pathways

Pharmacokinetics

It’s known that the substitution of hydrogen with deuterium can potentially affect the pharmacokinetic profile of a compound . This could impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

As a deuterated compound, it may have unique effects on cellular processes due to the presence of deuterium . More research is needed to describe these effects in detail.

Action Environment

It’s known that the compound is stable under normal conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-nitrobenzene-d4 can be synthesized through a multi-step process involving the bromination and nitration of deuterated benzene. The general steps include:

    Bromination: Deuterated benzene is treated with bromine in the presence of a catalyst such as iron bromide (FeBr3) to introduce the bromine atom.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-nitrobenzene-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).

    Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Cross-Coupling: Palladium catalysts with organotin reagents.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-Bromo-4-aminobenzene-d4.

    Cross-Coupling: Complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Bromo-4-nitrobenzene-d4 is used in various scientific research fields, including:

    Chemistry: As a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular structures.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 1-Chloro-4-nitrobenzene
  • 1-Iodo-4-nitrobenzene

Comparison: 1-Bromo-4-nitrobenzene-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBKZUDCQQKAC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661830
Record name 1-Bromo-4-nitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-19-8
Record name 1-Bromo-4-nitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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